gamma-Secretase modulator 2

Description

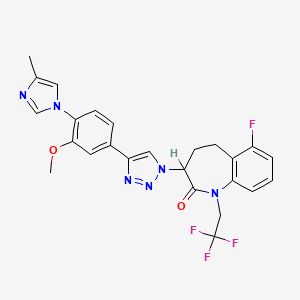

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3-[4-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]triazol-1-yl]-1-(2,2,2-trifluoroethyl)-4,5-dihydro-3H-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F4N6O2/c1-15-11-33(14-30-15)21-8-6-16(10-23(21)37-2)19-12-35(32-31-19)22-9-7-17-18(26)4-3-5-20(17)34(24(22)36)13-25(27,28)29/h3-6,8,10-12,14,22H,7,9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHNBILIYONQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CN(N=N3)C4CCC5=C(C=CC=C5F)N(C4=O)CC(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F4N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732149 | |

| Record name | 6-Fluoro-3-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-1-(2,2,2-trifluoroethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093978-89-2 | |

| Record name | 6-Fluoro-3-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-1-(2,2,2-trifluoroethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

gamma-Secretase modulator 2 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Gamma-Secretase Modulator 2

Executive Summary

Gamma-secretase modulators (GSMs) represent a sophisticated therapeutic strategy for Alzheimer's disease, aiming to selectively reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide. Unlike γ-secretase inhibitors (GSIs), which broadly suppress enzyme activity leading to mechanism-based toxicities, GSMs allosterically modulate the enzyme to shift its cleavage preference. This guide delineates the mechanism of action of second-generation GSMs, typified by compounds like GSM-2. These agents bind directly to an allosteric site on the presenilin-1 (PS1) subunit of the γ-secretase complex. This interaction induces a conformational change that alters the enzyme's processivity, resulting in a decreased production of Aβ42 and a concomitant increase in shorter, less amyloidogenic Aβ species, such as Aβ38. Crucially, this modulatory activity does not interfere with the processing of other critical substrates like Notch, thus offering a more favorable safety profile.

Introduction to Gamma-Secretase

Gamma-secretase is an intramembrane-cleaving protease complex essential for cellular signaling and protein turnover.[1][2] It is composed of four core protein subunits: presenilin (PS), which forms the catalytic core, nicastrin (NCT), anterior pharynx-defective 1 (Aph-1), and presenilin enhancer 2 (Pen-2).[1][2][3] All four components are required for the assembly and enzymatic activity of the complex.[2]

Role in Amyloid Precursor Protein (APP) Processing

In the context of Alzheimer's disease, γ-secretase is the final enzyme in the amyloidogenic pathway. Following the initial cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1), which generates a membrane-bound C-terminal fragment (C99), γ-secretase performs a series of processive cuts within the transmembrane domain of C99.[4][5][6] This process involves:

-

ε-cleavage: The initial cut near the cytoplasmic side, which releases the APP intracellular domain (AICD).[3][7]

-

ζ- and γ-cleavage: A series of subsequent cleavages, each removing 3-4 amino acids, that proceed toward the N-terminus of the C99 fragment.[6]

This sequential processing results in the secretion of Aβ peptides of varying lengths, typically 37 to 43 amino acids.[7] The two primary isoforms are Aβ40 and Aβ42. While Aβ40 is more abundant, the longer Aβ42 form is more hydrophobic, prone to aggregation, and is considered the primary pathogenic species initiating plaque formation in Alzheimer's disease.[6]

Notch Signaling and GSI-Related Toxicity

Besides APP, γ-secretase cleaves over 50 other type-I transmembrane proteins, including the Notch receptor.[8] The cleavage of Notch is critical for its signaling function, which regulates cell-fate decisions. Early therapeutic strategies focused on γ-secretase inhibitors (GSIs) that block the enzyme's active site. However, these GSIs indiscriminately inhibit the processing of all substrates, leading to severe mechanism-based toxicities due to the disruption of Notch signaling.[2][3][7] This challenge prompted the development of GSMs as an alternative approach.

Gamma-Secretase Modulators (GSMs)

GSMs are small molecules that do not inhibit the overall catalytic activity of γ-secretase.[9] Instead, they modulate its function to selectively decrease the production of Aβ42 while concurrently increasing the levels of shorter, less toxic peptides like Aβ37 and Aβ38.[2][3][9][10] This redirection of cleavage activity, rather than inhibition, preserves the processing of other substrates like Notch, thereby avoiding the toxicities associated with GSIs.[2][9]

Core Mechanism of Action of GSM-2

Second-generation GSMs, such as GSM-2, operate through a distinct mechanism compared to first-generation compounds derived from non-steroidal anti-inflammatory drugs (NSAIDs).[8][11] While some early NSAID-based GSMs were suggested to bind to the APP substrate, it is now established that second-generation modulators directly target the γ-secretase enzyme complex itself.[5][8][12]

Allosteric Binding to Presenilin-1

Cryo-electron microscopy and photoaffinity labeling studies have revealed that second-generation GSMs bind to an allosteric site on the N-terminal fragment (NTF) of presenilin-1 (PS1), the catalytic subunit of γ-secretase.[13][14][15][16] This binding site is distinct from the active site where substrate cleavage occurs and also from the initial substrate docking site.[16]

Conformational Change and Altered Processivity

The binding of a GSM to this allosteric pocket induces a subtle conformational change within the enzyme complex.[15][17] This change is thought to alter the enzyme-substrate interaction during the processive cleavage of the C99 fragment. The modulation favors the cleavage pathway that terminates at Aβ38 over the pathway that produces Aβ42.[3][6] This results in a characteristic shift in the Aβ peptide profile: a reduction in Aβ42 and an increase in Aβ38.[10][18] Because the initial ε-cleavage is unaffected, the release of AICD and the processing of other substrates like Notch remain intact.[19][20]

Data Presentation: Quantitative Effects of GSMs

The modulatory effect of second-generation GSMs has been quantified in numerous in vitro and in vivo studies. The tables below summarize representative data for GSM-2 and a structurally related compound, GSM-1.

Table 1: In Vitro Efficacy of GSM-2 on Aβ Peptide Production in H4-APP Cells. [18] | Parameter | Aβ42 | Aβ38 | | :--- | :--- | :--- | | IC50 / EC50 | 1.6 nM | 1.3 nM | | Maximal Effect | ~80% Reduction | ~250% Increase | | Effect on Aβ40 | Minimal reduction only at high concentrations | | Effect on β-CTF | No increase |

Table 2: In Vivo Effect of GSM-1 (30 mg/kg) on Aβ Peptides in Cynomolgus Monkey Cerebrospinal Fluid (CSF). [10]

| Aβ Species | Maximal Change from Baseline | Time to Maximal Effect |

|---|---|---|

| Aβ42 | ~32% Reduction | 12 hours post-dose |

| Aβ38 | ~90% Increase | 8 hours post-dose |

Table 3: In Vivo Effect of GSM-1 (30 mg/kg) on Aβ Ratios in Cynomolgus Monkeys. [10]

| Ratio | Matrix | Maximal Reduction from Baseline | Time to Maximal Effect |

|---|---|---|---|

| Aβ42 / Total Aβ | CSF | ~35% | 12 hours post-dose |

| Aβ42 / Aβ40 | Plasma | ~40% | 6 hours post-dose |

Experimental Protocols

The characterization of GSMs involves a series of standardized in vitro assays to determine their potency, selectivity, and mechanism of action.

Cell-Based γ-Secretase Activity Assay

This assay measures the ability of a compound to modulate Aβ production in a cellular context.

-

Cell Line: Human Embryonic Kidney (HEK293) or human neuroglioma (H4) cells stably overexpressing human APP (often with a familial AD mutation like the "Swedish" mutation to increase substrate availability) are commonly used.[8]

-

Protocol:

-

Cell Plating: Cells are seeded into multi-well plates (e.g., 96-well) and allowed to adhere overnight.

-

Compound Treatment: The next day, the culture medium is replaced with fresh medium containing the test compound (e.g., GSM-2) at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: Cells are incubated with the compound for a defined period, typically 16-24 hours, to allow for APP processing and Aβ peptide secretion into the medium.[18]

-

Sample Collection: After incubation, the conditioned medium is collected for Aβ analysis, and the cells can be lysed to measure levels of APP C-terminal fragments (β-CTF) or for cell viability assessment.

-

Aβ Peptide Quantification by Sandwich ELISA

The concentrations of specific Aβ isoforms (Aβ38, Aβ40, Aβ42) in the conditioned medium are measured using highly specific sandwich enzyme-linked immunosorbent assays (ELISAs).

-

Protocol:

-

Plate Coating: An ELISA plate is coated with a capture antibody specific for the C-terminus of a particular Aβ species (e.g., anti-Aβ42).

-

Sample Incubation: The collected conditioned media and a standard curve of known Aβ peptide concentrations are added to the wells and incubated.

-

Detection: A detection antibody, which recognizes the N-terminus of the Aβ peptide and is conjugated to an enzyme (like horseradish peroxidase), is added.

-

Substrate Addition: A colorimetric substrate is added, and the resulting signal is measured with a plate reader.

-

Data Analysis: The concentrations of each Aβ peptide in the samples are calculated from the standard curve. Potency is determined by plotting the percent change in Aβ levels against the compound concentration and fitting the data to a four-parameter logistic equation to derive IC50 (for Aβ42 reduction) or EC50 (for Aβ38 increase) values.[18]

-

Notch Signaling Reporter Gene Assay

This assay is crucial for confirming that a GSM does not inhibit Notch processing.

-

Principle: This assay measures the final step of the Notch signaling pathway—the activation of target gene transcription by the Notch intracellular domain (NICD).

-

Protocol:

-

Cell Transfection: Cells (e.g., H4) are co-transfected with two plasmids: one expressing a constitutively active form of Notch (NotchΔE) and another containing a luciferase reporter gene under the control of a promoter (e.g., RBP-Jk) that is activated by NICD.[18]

-

Compound Treatment: The transfected cells are treated with the test compound at various concentrations. A known GSI is used as a positive control for inhibition.

-

Luminescence Measurement: After incubation (typically 16-24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.[18]

-

Analysis: A decrease in luminescence indicates inhibition of the Notch pathway. GSMs like GSM-2 should show no significant effect on luciferase activity, confirming their selectivity.[18]

-

Visualizations

Signaling and Experimental Diagrams

Caption: Amyloid Precursor Protein (APP) processing pathway leading to Aβ peptide generation.

Caption: Allosteric modulation of γ-secretase by GSM-2.

Caption: Experimental workflow for evaluating GSM-2 activity in a cell-based assay.

References

- 1. Allosteric Modulation of Intact γ-Secretase Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 10. escholarship.org [escholarship.org]

- 11. stemcell.com [stemcell.com]

- 12. Novel γ-Secretase Enzyme Modulators Directly Target Presenilin Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structural basis of γ-secretase inhibition and modulation by small molecule drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 16. γ-Secretase modulator (GSM) photoaffinity probes reveal distinct allosteric binding sites on presenilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modulation of γ-secretase specificity using small molecule allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice | Journal of Neuroscience [jneurosci.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. γ‐Secretase modulators show selectivity for γ‐secretase–mediated amyloid precursor protein intramembrane processing - PMC [pmc.ncbi.nlm.nih.gov]

discovery and development of gamma-secretase modulators

An In-depth Technical Guide to the Discovery and Development of Gamma-Secretase Modulators

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain.[1] The amyloid cascade hypothesis posits that the aggregation of Aβ, particularly the 42-amino acid isoform (Aβ42), is a central initiating event in AD pathogenesis.[1][2] Gamma-secretase, an intramembrane protease complex, is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides. While direct inhibition of gamma-secretase has been explored, it has been hampered by mechanism-based toxicities, primarily due to the inhibition of Notch signaling, a critical pathway for cell differentiation.[1][2][3] This has led to the development of gamma-secretase modulators (GSMs), a class of compounds that allosterically modulate the enzyme to selectively reduce the production of pathogenic Aβ42 while sparing Notch processing and increasing the formation of shorter, less amyloidogenic Aβ species.[4][5] This guide provides a technical overview of the discovery, mechanism, and development of GSMs.

The Rationale for Gamma-Secretase Modulation

The therapeutic strategy for AD has long focused on reducing the Aβ burden. Gamma-secretase inhibitors (GSIs) effectively lower the production of all Aβ peptides but also block the cleavage of other substrates, most notably the Notch receptor. Inhibition of Notch signaling leads to severe side effects, including gastrointestinal toxicity and immunosuppression, which have resulted in the failure of GSIs in late-stage clinical trials.[1]

GSMs offer a more nuanced approach. Instead of blocking the enzyme's active site, they bind to an allosteric site on the presenilin subunit, the catalytic core of the gamma-secretase complex.[6][7] This binding induces a conformational change in the enzyme that alters the processivity of APP cleavage.[4][6] The result is a shift in the cleavage site, leading to a decrease in the production of Aβ42 and a concomitant increase in the production of shorter, less toxic peptides such as Aβ38 and Aβ37.[4][5] Crucially, this modulation does not affect the primary ε-site cleavage of APP or Notch, thus avoiding the toxicities associated with GSIs.[2]

Signaling Pathway of APP Processing and GSM Intervention

The processing of APP can proceed down two main pathways. The non-amyloidogenic pathway involves cleavage by α-secretase, precluding Aβ formation. In the amyloidogenic pathway, sequential cleavage by β-secretase (BACE1) and then γ-secretase generates Aβ peptides. Gamma-secretase itself performs a series of cleavages, starting with ε-cleavage, followed by processive ζ- and γ-cleavages that trim the peptide to various lengths. GSMs intervene at this final stage.

Discovery and Development of GSMs

The discovery of GSMs originated from studies on a subset of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and sulindac (B1681787) sulfide, which were found to selectively lower Aβ42 levels.[8] However, these first-generation GSMs suffered from low potency (IC50 > 100 μM) and poor brain penetration.[2] This spurred the development of second-generation GSMs, which are non-NSAID heterocyclic compounds with significantly improved potency and better pharmacokinetic properties.[2]

A Typical Drug Discovery Workflow

The discovery of novel, potent, and selective GSMs follows a structured workflow designed to identify promising candidates for clinical development. This process begins with large-scale screening and progressively narrows the field to a single lead candidate through a series of increasingly complex biological assays.

Quantitative Data of Representative GSMs

The development of second-generation GSMs has led to compounds with nanomolar potency for Aβ42 reduction and favorable drug-like properties. The table below summarizes data for several representative compounds that have been extensively characterized in preclinical studies.

| Compound | Class | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Aβ38 EC50 (nM) | Notes | References |

| BPN-15606 | Pyridazine Derivative | 4.1 - 7 | 80 - 87 | 18 - 29 | Potent, brain-penetrant, shown to reduce plaque load in transgenic mice. | [5][9] |

| JNJ-40418677 | Aryl Imidazole | 185 - 200 | >10,000 | ~200 (increase) | High selectivity for Aβ42 over Aβ40; demonstrated chronic efficacy in Tg2576 mice. | [9][10] |

| E2012 (Eisai) | Heterocyclic | 33 | >10,000 | N/A | First non-NSAID GSM to enter clinical trials; development halted due to side effects (lenticular opacity). | [8][11][12] |

| Merck GSM1 | N/A | ~100 | >10,000 | N/A | Requires high plasma levels for in vivo efficacy. | [12] |

Key Experimental Protocols

The characterization of GSMs relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for three critical experiments.

Cell-Based Aβ Modulation Assay (ELISA)

This assay is the primary screening tool to quantify a compound's effect on Aβ peptide secretion from cells overexpressing APP.

1. Cell Culture and Treatment:

-

Plate human neuroblastoma cells stably overexpressing human APP (e.g., SH-SY5Y-APP) in 96-well plates at a density that allows for 24-hour growth without reaching full confluence.[5]

-

Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the test GSM compound in DMSO, then further dilute into the cell culture medium. The final DMSO concentration should be ≤0.5%.

-

Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle (DMSO) control.

-

Incubate the cells for 24 hours.[5]

2. Sample Collection and Analysis:

-

After incubation, collect the conditioned medium from each well.

-

Centrifuge the medium to pellet any detached cells or debris.

-

Quantify the levels of Aβ42, Aβ40, and Aβ38 in the supernatant using commercially available sandwich ELISA or Meso Scale Discovery (MSD) multiplex kits, following the manufacturer's instructions.[5]

3. Data Analysis:

-

Construct dose-response curves by plotting the percentage of Aβ reduction (or Aβ38 increase) against the logarithm of the compound concentration.

-

Calculate the IC50 (for Aβ42/Aβ40 reduction) and EC50 (for Aβ38 potentiation) values using a non-linear regression analysis (e.g., four-parameter logistic fit).[5]

In Vitro γ-Secretase Activity Assay

This cell-free assay confirms that the compound directly targets the γ-secretase complex.

1. Preparation of γ-Secretase Enzyme Source:

-

Prepare cell membranes from HEK293 or CHO cells. This involves cell lysis, homogenization, and ultracentrifugation to isolate the membrane fraction, which is rich in the γ-secretase complex.[3]

-

Alternatively, use a purified γ-secretase complex.

-

Solubilize the membrane preparation in a buffer containing a mild detergent like CHAPSO.[3][6]

2. Enzymatic Reaction:

-

Pre-incubate the solubilized enzyme preparation with the test GSM or vehicle control for 30 minutes at 37°C in an assay buffer.[3]

-

Initiate the reaction by adding a recombinant substrate, typically the C-terminal 99 or 100 amino acid fragment of APP (C99/C100).[3][10]

-

Stop the reaction by flash-freezing or adding a potent GSI.[3]

3. Product Detection:

-

Analyze the de novo generated Aβ peptides (Aβ42, Aβ40, Aβ38) by Western blotting using Aβ-specific antibodies (e.g., 6E10) or by immunoprecipitation followed by mass spectrometry (IP-MS).[10]

Notch Signaling Selectivity Assay (Luciferase Reporter)

This assay is crucial to ensure that a GSM candidate does not inhibit the processing of the Notch receptor.

1. Cell Transfection and Treatment:

-

Co-transfect HEK293 cells with two plasmids:

- An expression vector for a constitutively active form of Notch (NotchΔE), which is a direct substrate for γ-secretase.[13][14]

- A reporter plasmid containing a firefly luciferase gene under the control of a promoter with binding sites for the Notch-activated transcription factor CSL (also known as RBP-Jk).[13][15]

-

A co-transfected vector expressing Renilla luciferase can be used as an internal control for transfection efficiency.[13]

-

After 24 hours, treat the transfected cells with various concentrations of the test GSM or a known GSI (as a positive control for inhibition).

-

Incubate for an additional 16-24 hours.[15]

2. Luciferase Activity Measurement:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[16]

3. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for differences in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the compound concentration to determine if the GSM inhibits Notch signaling. A potent GSM should show no significant inhibition at concentrations that robustly modulate Aβ production.

In Vivo Evaluation

Promising GSM candidates are advanced into animal models to assess their pharmacokinetics (PK), pharmacodynamics (PD), and long-term efficacy.

1. PK/PD Studies:

-

Administer a single oral dose of the GSM to wild-type or transgenic mice (e.g., Tg2576).[2][10]

-

At various time points post-dosing, collect blood and brain tissue.

-

Measure compound concentrations in plasma and brain to determine PK parameters like Cmax, Tmax, and brain/plasma ratio.

-

Measure Aβ42 and Aβ40 levels in the brain and plasma to establish a PD relationship between compound exposure and Aβ reduction.[5][17]

2. Chronic Efficacy Studies:

-

Treat transgenic AD mouse models (e.g., PSAPP or Tg2576) with the GSM daily for several months, often starting before or after significant plaque deposition has occurred.[10][17][18]

-

At the end of the study, analyze brain tissue for changes in soluble and insoluble Aβ levels, amyloid plaque load (via immunohistochemistry), and associated markers like microgliosis.[17][18]

-

Cognitive performance may also be assessed using behavioral tests like the Y-maze or Morris water maze.

Conclusion and Future Perspectives

Gamma-secretase modulators represent a highly promising, mechanism-based therapeutic strategy for Alzheimer's disease. By selectively targeting the production of the pathogenic Aβ42 peptide while sparing essential physiological pathways, GSMs overcome the critical limitations of earlier gamma-secretase inhibitors.[4] The successful preclinical development of potent, brain-penetrant second-generation GSMs that can significantly reduce amyloid pathology in animal models provides a strong rationale for their continued investigation in human clinical trials.[10][17][18] Future research will focus on optimizing the safety and efficacy profiles of these compounds and validating their disease-modifying potential in patients with early-stage Alzheimer's disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. innoprot.com [innoprot.com]

- 5. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Notch Signal Pathway - Report Lentivirus [gentarget.com]

- 8. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. amsbio.com [amsbio.com]

- 14. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rupress.org [rupress.org]

The Structure-Activity Relationship of Gamma-Secretase Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) for gamma-secretase modulators (GSMs), a promising class of therapeutic agents for Alzheimer's disease. By allosterically modulating the γ-secretase complex, GSMs selectively reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide in favor of shorter, less amyloidogenic Aβ species, without inhibiting the overall activity of the enzyme.[1][2] This guide provides a comprehensive overview of the key chemical scaffolds, quantitative SAR data, detailed experimental protocols, and the underlying biological pathways.

Introduction to Gamma-Secretase Modulators

Gamma-secretase is a multi-subunit intramembrane protease responsible for the final cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides.[3][4] While γ-secretase inhibitors (GSIs) block the production of all Aβ species, they also interfere with the processing of other important substrates, such as Notch, leading to mechanism-based toxicities.[3][5] GSMs offer a more nuanced approach by shifting the cleavage preference of γ-secretase, thereby reducing the Aβ42/Aβ40 ratio, a key pathological driver in Alzheimer's disease.[2][6]

GSMs are broadly classified into two main categories:

-

Acidic GSMs: These are often derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) and typically contain a carboxylic acid moiety.[3][7]

-

Non-Acidic (Heterocyclic) GSMs: This class encompasses a diverse range of heterocyclic compounds, often featuring imidazole (B134444) or similar nitrogen-containing rings.[3][7]

These two classes of GSMs have been shown to bind to different sites on the γ-secretase complex and can have synergistic effects in reducing longer Aβ peptides.[7]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR for representative series of acidic and non-acidic GSMs. The data highlights how modifications to the chemical scaffolds influence their potency in reducing Aβ42 levels and their selectivity.

Acidic Gamma-Secretase Modulators

The SAR of acidic GSMs often revolves around the nature of the aromatic core and the substituents at various positions. The data presented below is for a series of 2-(benzylidene)hexanoic acid derivatives.[8]

| Compound | R-group (at 5-position of aromatic core) | Aβ42 IC50 (µM) | 5-Lipoxygenase IC50 (µM) | PPARγ EC50 (µM) |

| 1 | H | >10 | >10 | >10 |

| 2 | -CH3 | 5.6 | 1.2 | 8.9 |

| 3 | -OCH3 | 2.1 | 0.8 | 6.5 |

| 4 | -Cl | 1.5 | 0.5 | 5.2 |

| 13 | -CF3 | 0.79 | 0.3 | 4.64 |

Table 1: SAR of 2-(benzylidene)hexanoic acid derivatives. Data sourced from Bioorganic & Medicinal Chemistry Letters, 2015.[8]

Key SAR Insights for Acidic GSMs:

-

Electron-withdrawing groups at the 5-position of the aromatic ring generally lead to increased potency for Aβ42 modulation.

-

The trifluoromethyl (-CF3) substituent in compound 13 provided the most potent activity across all three tested targets.[8]

-

The presence of a carboxylic acid is a common feature in this class of compounds.

Non-Acidic (Heterocyclic) Gamma-Secretase Modulators

The SAR of non-acidic GSMs is highly dependent on the nature of the heterocyclic core and its substituents. The data below showcases a series of fused oxadiazine derivatives.[9][10]

| Compound | R1 | R2 | Isomer | Aβ42 IC50 (nM) | Aβtotal/Aβ42 Selectivity Ratio |

| 9 | H | 3,4-difluorophenyl | (4S,7R) | 150 | >10 |

| 10 | H | 3,4-difluorophenyl | (4S,7S) | 50 | >20 |

| 11 | H | 3,4,5-trifluorophenyl | (4S,7R) | 120 | >15 |

| 12 | H | 3,4,5-trifluorophenyl | (4S,7S) | 30 | >30 |

| 8r | -CH3 | 3,4-difluorophenyl | (4S,7S) | 25 | >40 |

| 8s | -CH2CH3 | 3,4-difluorophenyl | (4S,7S) | 20 | >50 |

Table 2: SAR of fused oxadiazine derivatives. Data sourced from ACS Medicinal Chemistry Letters, 2011.[9][10]

Key SAR Insights for Non-Acidic GSMs:

-

The stereochemistry at the C4 and C7 positions of the fused oxadiazine core significantly impacts potency and selectivity, with the (4S,7S)-isomers being more active.[9]

-

Increasing the fluorine substitution on the phenyl ring generally enhances potency.[11]

-

Small alkyl substitutions at the C3 position (R1) can further improve activity, as seen with compounds 8r and 8s .[10]

Experimental Protocols

This section details the methodologies for key experiments cited in the SAR studies.

In Vitro Gamma-Secretase Activity Assay

This assay measures the ability of a compound to modulate the cleavage of a recombinant APP C-terminal fragment (C99 or C100) by isolated γ-secretase.

Materials:

-

HEK293 cells overexpressing human APP

-

Cell lysis buffer (e.g., 1% CHAPSO in HEPES-buffered saline)

-

Recombinant C100-FLAG substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 0.25% CHAPSO, 0.1% phosphatidylcholine, 0.025% phosphatidylethanolamine)

-

Test compounds dissolved in DMSO

-

Anti-Aβ antibodies (for specific Aβ species)

-

ELISA or Meso Scale Discovery (MSD) detection system

Protocol:

-

Membrane Preparation: Harvest HEK293 cells and prepare a membrane fraction by dounce homogenization followed by ultracentrifugation.

-

Solubilization: Solubilize the membrane fraction in cell lysis buffer to extract the active γ-secretase complex.

-

Assay Reaction: In a 96-well plate, combine the solubilized γ-secretase, assay buffer, and varying concentrations of the test compound.

-

Substrate Addition: Initiate the reaction by adding the C100-FLAG substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).

-

Detection: Stop the reaction and measure the levels of specific Aβ peptides (Aβ42, Aβ40, Aβ38) using a sandwich ELISA or MSD assay.

-

Data Analysis: Calculate the IC50 value for Aβ42 reduction and the EC50 value for Aβ38/37 increase.

Cell-Based Amyloid-Beta Modulation Assay

This assay assesses the effect of test compounds on Aβ production in a cellular context.

Materials:

-

HEK293 or CHO cells stably overexpressing human APP with a familial Alzheimer's disease mutation (e.g., Swedish mutation).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

Cell lysis buffer.

-

Anti-Aβ antibodies.

-

ELISA or MSD detection system.

Protocol:

-

Cell Plating: Plate the APP-overexpressing cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compounds for a specified duration (e.g., 24 hours).

-

Conditioned Media Collection: Collect the conditioned media from each well.

-

Aβ Measurement: Analyze the levels of Aβ42, Aβ40, and Aβ38 in the conditioned media using a sandwich ELISA or MSD assay.

-

Cell Viability Assay (Optional): Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the remaining cells to assess compound cytotoxicity.

-

Data Analysis: Determine the IC50 values for the reduction of Aβ42 and the Aβ42/Aβ40 ratio.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving γ-secretase and a typical workflow for the characterization of GSMs.

Figure 1: Amyloid Precursor Protein (APP) Processing Pathways.

The amyloidogenic pathway, initiated by β-secretase, leads to the production of Aβ peptides. The non-amyloidogenic pathway, initiated by α-secretase, precludes Aβ formation. GSMs allosterically modulate γ-secretase to shift cleavage away from producing Aβ42.

Figure 2: Notch Signaling Pathway.

Gamma-secretase also plays a crucial role in Notch signaling by cleaving the Notch receptor to release the Notch intracellular domain (NICD), which then regulates gene expression.[3] A key advantage of GSMs is their ability to modulate APP processing without significantly affecting Notch cleavage.

Figure 3: Experimental Workflow for GSM Characterization.

The characterization of GSMs involves a multi-step process, starting with in vitro screening, followed by cell-based assays, and culminating in in vivo evaluation in animal models. This iterative process allows for the identification and optimization of potent and selective preclinical candidates.

Conclusion

The development of gamma-secretase modulators represents a highly promising and rationale-driven approach for the treatment of Alzheimer's disease. A thorough understanding of the structure-activity relationships within different chemical series is crucial for the design of next-generation GSMs with improved potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field. Continued efforts in medicinal chemistry, guided by a deep understanding of the underlying biology of γ-secretase, will be essential to translate the promise of GSMs into effective therapies for patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 5. γ-Secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New precision medicine avenues to the prevention of Alzheimer’s disease from insights into the structure and function of γ-secretases | The EMBO Journal [link.springer.com]

- 7. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR Studies of Fused Oxadiazines as γ-Secretase Modulators for Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR Studies of Fused Oxadiazines as γ-Secretase Modulators for Treatment of Alzheimer's Disease. | Semantic Scholar [semanticscholar.org]

- 10. Modulation of γ-secretase specificity using small molecule allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Analysis of the Simultaneous Activation and Inhibition of γ-Secretase Activity in the Development of Drugs for Alzheimer’s Disease [mdpi.com]

Target Engagement of Second-Generation γ-Secretase Modulators in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement of second-generation γ-secretase modulators (GSMs) in neurons. It delves into the molecular mechanisms of action, presents quantitative data on their effects, and offers detailed experimental protocols for assessing target engagement and downstream effects on amyloid-beta (Aβ) production.

Introduction to γ-Secretase and its Modulation in Alzheimer's Disease

γ-secretase is a multi-protein intramembrane protease complex that plays a crucial role in the pathogenesis of Alzheimer's disease (AD). It is responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of various amyloid-beta (Aβ) peptides.[1][2][3] The accumulation and aggregation of the longer, more amyloidogenic form, Aβ42, is a central event in the amyloid cascade hypothesis of AD.[1]

γ-secretase modulators are a class of small molecules that allosterically modulate the activity of γ-secretase to shift the cleavage of APP from producing Aβ42 to shorter, less toxic Aβ species like Aβ38, without inhibiting the overall proteolytic activity of the enzyme.[3][4] This selective modulation spares the processing of other important γ-secretase substrates, such as Notch, thereby avoiding the toxicities associated with non-selective γ-secretase inhibitors (GSIs).[1][3]

Second-generation GSMs are more potent and have better pharmacokinetic properties than the first-generation compounds, which were often derived from non-steroidal anti-inflammatory drugs (NSAIDs).[1][3] A growing body of evidence indicates that these advanced modulators directly bind to a subunit of the γ-secretase complex.[1][2]

Molecular Target of Second-Generation GSMs in Neurons

Extensive research, including photoaffinity labeling and competition binding studies, has identified the presenilin (PSEN) subunit, the catalytic core of the γ-secretase complex, as the direct target of second-generation GSMs.[2][3] These modulators are thought to bind to an allosteric site on presenilin, inducing a conformational change in the enzyme complex.[3] This conformational shift alters the processive cleavage of the APP C-terminal fragment (C99), favoring the production of shorter Aβ peptides.

The interaction of second-generation GSMs with presenilin has been shown to be distinct from that of first-generation modulators.[1] While some first-generation GSMs were proposed to interact with the APP substrate, second-generation compounds demonstrate a clear competitive relationship with each other for binding to the γ-secretase complex, but not with first-generation GSMs.[1] This suggests different binding sites and mechanisms of action between the two classes of modulators.

Quantitative Data on GSM Activity in Neuronal Models

The efficacy of second-generation GSMs is typically assessed by measuring the reduction in Aβ42 levels and the concomitant increase in shorter Aβ species in various cell-based and in vivo models. The following tables summarize representative quantitative data from studies using primary neurons and other relevant cell lines.

Table 1: In Vitro Potency of Second-Generation GSMs on Aβ42 Reduction

| Compound/Class | Cell Type | IC₅₀ for Aβ42 Reduction | Fold Shift in Aβ38/Aβ42 Ratio | Reference |

| AZ GSM Analog | Mouse Primary Neurons | ~50 nM | Not Reported | [1] |

| RO-02 | Rat Primary Cortical Neurons | ~10 nM | Not Reported | [2] |

| E2012 | HEK293/APP cells | ~30 nM | Not Reported | [1] |

| GSM-A | CHO-APP695NL,I-his cells | 27 nM | >10 | [5] |

| GSM-B | HEK293 cells | 15 nM | ~8 | [6] |

Table 2: Effect of Second-Generation GSMs on Notch Signaling

| Compound/Class | Cell Type | Assay | Effect on Notch Cleavage | Reference |

| AZ GSMs | HEK293 cells | NICD Translocation Assay | No significant inhibition | [1] |

| RO-02 | HEK293 cells | NICD Formation Assay | No significant inhibition | [2] |

| E2012 | In vitro assay | Nβ production | No alteration | [7] |

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in γ-secretase modulation and the experimental approaches to study it, the following diagrams are provided.

Caption: APP processing by secretases and the influence of GSMs.

Caption: Experimental workflow for GSM target engagement studies.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the target engagement and activity of second-generation GSMs in neuronal contexts.

-

Cell Culture:

-

Isolate cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.

-

Plate dissociated neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

-

Culture neurons for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.

-

-

GSM Treatment:

-

Prepare stock solutions of the second-generation GSM in DMSO.

-

On the day of the experiment, dilute the GSM to the desired concentrations in pre-warmed culture medium.

-

Replace the existing medium of the cultured neurons with the GSM-containing medium.

-

For Aβ measurement, incubate the neurons for a specified period (e.g., 24 hours). For signaling studies, shorter incubation times may be used.

-

-

Sample Collection:

-

After GSM treatment, collect the conditioned medium from the neuronal cultures.

-

Centrifuge the medium to remove any cellular debris.

-

-

ELISA Procedure:

-

Use commercially available sandwich ELISA kits specific for Aβ42, Aβ40, and Aβ38.

-

Coat a 96-well plate with a capture antibody specific for the C-terminus of the Aβ species of interest.

-

Add the conditioned media samples and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

After another incubation and wash, add the enzyme substrate and measure the resulting colorimetric or chemiluminescent signal using a plate reader.

-

Calculate the concentrations of each Aβ species based on the standard curve.

-

-

Probe Synthesis:

-

Synthesize a photoaffinity probe by chemically modifying the GSM of interest to include a photoactivatable group (e.g., benzophenone) and a tag for detection or purification (e.g., biotin).[2]

-

-

Labeling in Live Neurons or Membrane Preparations:

-

Incubate cultured neurons or neuronal membrane fractions with the photoaffinity probe.

-

To demonstrate specificity, perform parallel incubations with an excess of the unmodified GSM as a competitor.

-

Expose the samples to UV light to induce covalent cross-linking of the probe to its binding partners.

-

-

Target Protein Identification:

-

Lyse the cells or solubilize the membranes.

-

If the probe is biotinylated, use streptavidin-coated beads to pull down the probe-protein complexes.

-

Elute the captured proteins and identify them using SDS-PAGE followed by Western blotting with antibodies against candidate proteins (e.g., PSEN1, PSEN2, NCT) or by mass spectrometry for unbiased identification.

-

-

Membrane Preparation:

-

Homogenize neuronal tissue or cultured neurons in a hypotonic buffer.

-

Isolate the membrane fraction by ultracentrifugation.[5]

-

-

Cell-Free Assay:

-

Resuspend the membrane preparation in an assay buffer containing a detergent (e.g., CHAPSO) to solubilize the γ-secretase complex.[7]

-

Add a recombinant APP-C99 substrate to the solubilized membranes.[2]

-

Incubate the reaction mixture at 37°C in the presence of various concentrations of the GSM or vehicle control.[8][9]

-

Stop the reaction and measure the generated Aβ peptides by ELISA or mass spectrometry.[2][5]

-

Conclusion

The target engagement of second-generation γ-secretase modulators in neurons is a critical area of research for the development of disease-modifying therapies for Alzheimer's disease. The direct interaction of these compounds with the presenilin subunit of the γ-secretase complex provides a clear mechanism for their allosteric modulation of Aβ production. The experimental protocols outlined in this guide offer a robust framework for researchers to investigate the efficacy and mechanism of action of novel GSMs in a physiologically relevant neuronal context. By combining cell-based assays with direct target identification methods, the field can continue to advance the development of safe and effective GSM-based therapeutics.

References

- 1. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel γ-Secretase Enzyme Modulators Directly Target Presenilin Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. Gamma-secretase activating protein, a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Data for Gamma-Secretase Modulator 2 (GSM2): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data for the gamma-secretase modulator designated as GSM2. The information is compiled from published research to support further investigation and development of this and related compounds for the potential treatment of Alzheimer's disease.

Core Preclinical Findings

GSM2 has been evaluated in preclinical models to determine its efficacy in modulating amyloid-beta (Aβ) peptide levels. The key findings from in vivo studies are summarized below.

In Vivo Efficacy in APP-Transgenic Mice

A pivotal study investigated the effects of GSM2 on brain Aβ levels in amyloid precursor protein (APP)-transgenic mice. The data demonstrates a dose-dependent reduction in the pathogenic Aβ42 peptide without significantly affecting Aβ40 or the β-C-terminal fragment (β-CTF) of APP. This profile is characteristic of a gamma-secretase modulator, which is designed to selectively alter the cleavage of APP to reduce the production of aggregation-prone Aβ species, rather than inhibiting the enzyme's activity outright.[1]

Table 1: In Vivo Efficacy of GSM2 on Hippocampal Aβ Levels [1]

| Treatment Group | Dose (mg/kg) | Change in Aβ42 Level (%) | Change in Aβ40 Level | Change in β-CTF Level |

| Vehicle | - | Baseline | No significant change | No significant change |

| GSM2 | 0.1 | ↓ 5% | No significant change | No significant change |

| GSM2 | 0.3 | ↓ 18%* | No significant change | No significant change |

| GSM2 | 1 | ↓ 18% | No significant change | No significant change |

| GSM2 | 3 | ↓ 18% | No significant change | No significant change |

*p < 0.05, **p < 0.01 compared with vehicle group.

Experimental Protocols

The following methodologies were employed in the preclinical evaluation of GSM2.

Animals and Drug Administration

-

Animal Model: APP-transgenic mice were used to assess the in vivo efficacy of GSM2.[1]

-

Drug Administration: GSM2 was administered to the mice, though the specific route of administration for the dose-response study (e.g., oral, intraperitoneal) would be detailed in the full study report.[1]

-

Treatment Duration: The study cited involved an 8-day treatment period.[1]

Biochemical Analysis

-

Tissue Preparation: Following the treatment period, mice were euthanized, and brain tissue, specifically the hippocampus, was collected for biochemical analysis.[1]

-

Aβ and β-CTF Measurement: Levels of Aβ42, Aβ40, and β-CTF in the hippocampus were quantified using enzyme-linked immunosorbent assay (ELISA).[1]

Signaling Pathways and Mechanism of Action

Gamma-secretase modulators like GSM2 are designed to allosterically modulate the gamma-secretase complex, an enzyme responsible for the final cleavage of the amyloid precursor protein (APP). This modulation shifts the cleavage preference, leading to a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concomitant increase in shorter, less toxic Aβ species such as Aβ38.[2][3][4] Unlike gamma-secretase inhibitors, GSMs do not block the overall activity of the enzyme, thereby avoiding mechanism-based toxicities associated with the inhibition of other essential substrates like Notch.[2][3][4]

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the canonical processing of APP and the proposed mechanism of action for a gamma-secretase modulator like GSM2.

Caption: Mechanism of action of GSM2 on APP processing.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the logical flow of the preclinical in vivo study conducted to evaluate the efficacy of GSM2.

Caption: Experimental workflow for in vivo evaluation of GSM2.

References

- 1. Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice | Journal of Neuroscience [jneurosci.org]

- 2. rupress.org [rupress.org]

- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

In Vivo Efficacy of Second-Generation Gamma-Secretase Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Second-generation gamma-secretase modulators (GSMs) represent a promising therapeutic strategy for Alzheimer's disease. Unlike first-generation compounds, which were often derived from non-steroidal anti-inflammatory drugs (NSAIDs) and exhibited low potency and poor brain penetration, newer GSMs are designed to be more potent, selective, and possess improved pharmacokinetic properties.[1][2] These molecules allosterically modulate the gamma-secretase complex, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP), to shift the production of amyloid-beta (Aβ) peptides.[3][4] Specifically, they decrease the generation of the highly amyloidogenic 42-amino acid form (Aβ42) while increasing the production of shorter, less aggregation-prone species such as Aβ38 and Aβ37.[4] This modulation of Aβ profiles, without inhibiting the overall activity of gamma-secretase on other crucial substrates like Notch, offers a potential therapeutic advantage with a reduced risk of mechanism-based side effects that plagued earlier gamma-secretase inhibitors.[3][5] This technical guide provides an in-depth overview of the in vivo efficacy of prominent second-generation GSMs, detailing experimental protocols and presenting quantitative data from key preclinical studies.

Core Mechanism of Action: Allosteric Modulation of Gamma-Secretase

Second-generation GSMs do not bind to the active site of gamma-secretase but rather to an allosteric site on the presenilin component of the complex.[5] This binding induces a conformational change that alters the processivity of the enzyme's cleavage of the APP C-terminal fragment (C99). The result is a shift in the cleavage pattern, favoring the production of shorter Aβ peptides.

Quantitative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of several leading second-generation GSMs from preclinical studies.

Table 1: In Vivo Efficacy of BPN-15606

| Animal Model | Dose & Route | Treatment Duration | Tissue | Aβ42 Reduction | Aβ40 Reduction | Aβ38 Increase | Reference |

| C57BL/6J Mice | 25 mg/kg, p.o. (single dose) | 24 hours | Brain | ~50% at 6h | ~25% at 6h | Not Reported | [6] |

| C57BL/6J Mice | 10, 25, 50 mg/kg/day, p.o. | 7 days | Brain | Dose-dependent, up to ~60% | Dose-dependent, up to ~40% | Not Reported | [6] |

| Sprague-Dawley Rats | 10, 25, 50 mg/kg/day, p.o. | 9 days | CSF | Dose-dependent, up to ~70% | Dose-dependent, up to ~50% | Not Reported | [6] |

| PSAPP Mice | 10 mg/kg/day in diet | 6 months | Brain | Significant reduction | Significant reduction | Not Reported | [6] |

| Ts65Dn Mice | 10 mg/kg/weekday, p.o. | 4 months | Cortex | Significant decrease | Significant decrease | Not Reported | [7] |

| Ts65Dn Mice | 10 mg/kg/weekday, p.o. | 4 months | Hippocampus | Significant decrease | Significant decrease | Not Reported | [7] |

Table 2: In Vivo Efficacy of JNJ-40418677

| Animal Model | Dose & Route | Treatment Duration | Tissue | Aβ42 Reduction | Aβ40 Change | Aβ38 Increase | Reference |

| Non-transgenic Mice | 30 mg/kg, p.o. (single dose) | 6 hours | Brain | ~55% | No significant change | Significant increase | [8] |

| Non-transgenic Mice | 10, 30, 100, 300 mg/kg, p.o. (single dose) | 4 hours | Brain | Dose-dependent (18% to 69%) | No significant change | Not Reported | [8] |

| Tg2576 Mice | 20, 60, 120 mg/kg/day in diet | 7 months | Brain (soluble) | Dose-dependent reduction | Dose-dependent reduction | No significant change | [8] |

| Tg2576 Mice | 60, 120 mg/kg/day in diet | 7 months | Brain (deposited) | ~77-85% (60 mg/kg), ~89-96% (120 mg/kg) | ~77-85% (60 mg/kg), ~89-96% (120 mg/kg) | ~77-85% (60 mg/kg), ~89-96% (120 mg/kg) | [8] |

Table 3: In Vivo Efficacy of AstraZeneca Compounds (e.g., AZ4126)

| Animal Model | Dose & Route | Treatment Duration | Tissue | Aβ42 Reduction | Aβ40 Reduction | Aβ37/38 Change | Reference |

| C57BL/6 Mice | 10, 25, 50, 75 µmol/kg, p.o. (single dose) | 2 hours | Brain | Dose-dependent, up to ~40% | Dose-dependent, up to ~36% | Not Reported | [9] |

| APP/PS1dE9 Mice | 100 µmol/kg/day, p.o. | 28 days | Brain ISF | Significant reduction | Significant reduction | Aβ37 increased | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vivo efficacy studies. Below are generalized protocols for key experiments cited in the evaluation of second-generation GSMs.

Animal Models

A variety of transgenic and non-transgenic animal models are employed to assess the in vivo efficacy of GSMs.[11]

-

Tg2576 Mice: These mice overexpress a mutant form of human APP (Swedish mutation), leading to age-dependent increases in Aβ levels and plaque formation. They are commonly used for chronic studies to evaluate the impact of GSMs on amyloid pathology.[8][12]

-

PSAPP Mice: This double transgenic model expresses mutant human APP and presenilin-1 (PSEN1), resulting in accelerated and robust amyloid pathology.[6]

-

APP/PS1dE9 Mice: Another double transgenic model with aggressive amyloid deposition, often used for imaging studies of plaque dynamics.[10]

-

Ts65Dn Mice: A model for Down syndrome that exhibits some Alzheimer's-like pathologies due to the triplication of the APP gene.[7]

-

Wild-type (e.g., C57BL/6) Mice and Sprague-Dawley Rats: Used for acute and sub-chronic studies to assess the pharmacokinetic and pharmacodynamic profiles of GSMs on endogenous Aβ levels.[6][9]

-

Beagle Dogs: Their larger size allows for repeated cerebrospinal fluid (CSF) sampling, making them a valuable model for assessing the central nervous system effects of GSMs.[13]

Dosing and Administration

-

Formulation: GSMs are often formulated in vehicles such as 20% Hydroxypropyl-β-cyclodextrin (HPβCD) or a mixture of corn oil and ethanol (B145695) (90:10) for oral administration.[6][14] For chronic studies, the compound may be milled into standard rodent chow.[6][8]

-

Route of Administration: Oral gavage (p.o.) is the most common route for acute and sub-chronic studies, while administration via medicated diet is often used for long-term chronic studies.[6][7][8]

Aβ Quantification: ELISA

Enzyme-linked immunosorbent assay (ELISA) is the standard method for quantifying Aβ levels in brain tissue, plasma, and CSF.

-

Brain Tissue Homogenization: Brain tissue is typically homogenized in a buffer containing protease inhibitors. Sequential extraction with different solvents (e.g., 2% SDS followed by 70% formic acid) is used to separate soluble and insoluble Aβ fractions.[15]

-

ELISA Procedure:

-

Coating: ELISA plates are coated with a capture antibody specific for the C-terminus of Aβ (e.g., anti-Aβ40 or anti-Aβ42).

-

Blocking: Non-specific binding sites are blocked with a solution like bovine serum albumin (BSA).

-

Sample Incubation: Brain homogenates, plasma, or CSF samples are added to the wells.

-

Detection: A biotinylated detection antibody that recognizes the N-terminus of Aβ is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: A colorimetric substrate is added, and the absorbance is read on a plate reader. The concentration of Aβ is determined by comparison to a standard curve.

-

Behavioral Testing: Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.[16][17][18]

-

Apparatus: A circular pool (typically 90-122 cm in diameter) is filled with opaque water. A hidden escape platform is submerged just below the water's surface.[16][19]

-

Procedure:

-

Acquisition Phase: Mice are given multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5-6 days) to learn the location of the hidden platform using distal visual cues in the room.[16] The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60-90 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

-

Mandatory Visualizations

Experimental Workflow for In Vivo GSM Efficacy Studies

Conclusion

Second-generation gamma-secretase modulators have demonstrated robust in vivo efficacy in a variety of preclinical models of Alzheimer's disease. These compounds effectively reduce brain and plasma levels of the pathogenic Aβ42 peptide and, in chronic studies, can attenuate amyloid plaque pathology. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field. The continued development and investigation of these promising therapeutic agents are warranted to fully elucidate their potential as a disease-modifying treatment for Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. curealz.org [curealz.org]

- 6. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Second Generation γ-Secretase Modulators Exhibit Different Modulation of Notch β and Aβ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. γ-Secretase modulation inhibits amyloid plaque formation and growth and stimulates plaque regression in amyloid precursor protein/presenilin-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Low concentrations of anti-Aβ antibodies generated in Tg2576 mice by DNA epitope vaccine fused with 3C3d molecular adjuvant do not affect AD pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cms.transpharmation.com [cms.transpharmation.com]

- 14. researchgate.net [researchgate.net]

- 15. Age-Dependent Changes in Brain, CSF, and Plasma Amyloid β Protein in the Tg2576 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MPD: Brown2: project protocol [phenome.jax.org]

An In-depth Technical Guide on the Effects of Gamma-Secretase Modulator 2 (GSM-2) on Amyloid Precursor Protein Processing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] These plaques are primarily composed of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[1] The γ-secretase complex, a multi-protein enzyme, is responsible for the final cleavage of APP, producing Aβ peptides of varying lengths.[2] Of these, the 42-amino acid isoform (Aβ42) is particularly prone to aggregation and is considered a key initiator of AD pathology.[1][3]

Gamma-secretase modulators (GSMs) represent a promising therapeutic strategy for AD. Unlike γ-secretase inhibitors (GSIs), which block the overall activity of the enzyme and can lead to mechanism-based toxicities due to the inhibition of other essential substrate processing (e.g., Notch), GSMs allosterically modulate the enzyme's activity.[4][5] This modulation results in a shift in the APP cleavage site, leading to a decrease in the production of the highly amyloidogenic Aβ42 and an increase in the production of shorter, less aggregation-prone Aβ species, such as Aβ37 and Aβ38.[4][5]

This technical guide focuses on the effects of a second-generation GSM, herein referred to as gamma-Secretase Modulator 2 (GSM-2), on APP processing. The data presented is based on a potent and well-characterized pyridazine-based GSM, also referred to as "compound 2" in preclinical studies, which serves as a representative example of this class of molecules.[4][6] This document will provide an in-depth overview of its mechanism of action, quantitative effects on Aβ peptide production, and detailed experimental protocols for its evaluation.

Mechanism of Action of GSM-2

GSM-2 exerts its effects by binding to an allosteric site on the γ-secretase complex, specifically interacting with the presenilin (PS1 or PS2) subunit, which contains the catalytic site of the enzyme.[3][7] This binding induces a conformational change in the enzyme, altering its processivity on the APP substrate.

The processing of the APP C-terminal fragment (C99) by γ-secretase involves a series of sequential cleavages. GSM-2's allosteric modulation enhances this processivity, favoring the generation of shorter Aβ peptides. This results in a significant reduction in the production of Aβ42 and a concomitant increase in the levels of Aβ37 and Aβ38.[4][5] Importantly, GSM-2 does not inhibit the initial ε-cleavage of APP, which is crucial for the generation of the APP intracellular domain (AICD), a fragment involved in cellular signaling.[4] This selective modulation of γ-site cleavage, without affecting ε-site cleavage or the processing of other substrates like Notch, contributes to the favorable safety profile of GSMs compared to GSIs.[4][5]

dot

References

- 1. curealz.org [curealz.org]

- 2. benchchem.com [benchchem.com]

- 3. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. gamma‐secretase modulation: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel γ-Secretase Enzyme Modulators Directly Target Presenilin Protein - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Modulation of γ-Secretase by Small Molecules: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The γ-secretase complex, a multi-subunit intramembrane aspartyl protease, plays a pivotal role in the pathogenesis of Alzheimer's disease (AD) through its cleavage of the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides.[1][2] The accumulation of specific Aβ species, particularly the aggregation-prone Aβ42, is a central event in the amyloid cascade hypothesis of AD.[3] Direct inhibition of γ-secretase, while effective at reducing overall Aβ production, has been hampered by mechanism-based toxicities arising from the inhibition of other critical substrates, most notably Notch.[4][5] This has led to the development of a more nuanced therapeutic strategy: allosteric modulation of γ-secretase by small molecules.

γ-Secretase modulators (GSMs) represent a promising class of therapeutics that do not inhibit the overall catalytic activity of the enzyme but rather subtly alter its conformation.[6][7] This allosteric modulation shifts the processivity of γ-secretase, leading to a decrease in the production of the highly amyloidogenic Aβ42 and a concomitant increase in the production of shorter, less aggregation-prone Aβ species such as Aβ38 and Aβ37.[4][8] Crucially, many GSMs achieve this while sparing the processing of other γ-secretase substrates like Notch, offering a potentially safer therapeutic window.[8]

This in-depth technical guide provides a comprehensive overview of the allosteric modulation of γ-secretase by small molecules. It is designed to serve as a core resource for researchers, scientists, and drug development professionals in the field of AD therapeutics. The guide details the quantitative effects of various GSMs, provides explicit experimental protocols for their characterization, and visualizes the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of γ-Secretase Modulators

The following tables summarize the in vitro and cell-based activities of several key first and second-generation γ-secretase modulators. These data highlight the potency of these compounds in modulating Aβ peptide production and their selectivity for APP processing over Notch signaling.

| Compound Class | Compound | Aβ42 IC₅₀ (nM) | Aβ40 IC₅₀ (nM) | Aβ38 EC₅₀ (nM) | Aβ37 Production | Notch Sparing (Selectivity Ratio) | Reference(s) |

| First-Generation (NSAID-derived) | Sulindac Sulfide | ~20,200 | - | Increase | - | Yes | [9] |

| CHF5074 | 3,600 | 18,400 | Increase | - | Yes (6-fold selective for Aβ42) | [1] | |

| Second-Generation | E2012 | 143 (CHO cells) | Decrease | Increase | Increase | Yes | [3][10] |

| BPN-15606 | 7 | 17 | Increase | - | Yes (No effect on Notch at 25 µM) | [1][11] | |

| EVP-0015962 | 67 (H4-APP751 cells) | - | 33 | - | Yes | [12] | |

| JNJ-40418677 | - | - | - | - | Yes | [13] | |

| GSM-1 | 120-348 | - | Increase | - | Yes | [14] | |

| RO-02 | ~15 | Decrease | - | - | Yes | [15] | |

| RO7019009 | 14 | - | Increase | - | Yes | [15] |

Table 1: In Vitro and Cell-Based Activity of Selected γ-Secretase Modulators.

| Compound | Assay Type | Aβ42 IC₅₀ (nM) | Aβ40 IC₅₀ (nM) | Notch IC₅₀ (nM) | APP/Notch Selectivity Fold | Reference(s) |

| BMS-708163 (GSI) | Cell-based | 0.27 | 0.30 | 58 | 193 | [1] |

Table 2: Example of a γ-Secretase Inhibitor (GSI) for Comparison of Selectivity.

Signaling Pathways and Mechanisms

The allosteric modulation of γ-secretase is intricately linked to the processing of its primary substrate, APP, and the critical need to avoid interference with the Notch signaling pathway.

Amyloid Precursor Protein (APP) Processing Pathway

The amyloidogenic pathway begins with the cleavage of APP by β-secretase (BACE1), generating a membrane-bound C-terminal fragment (C99). γ-secretase then sequentially cleaves C99 at multiple sites, leading to the production of various Aβ peptides and the APP intracellular domain (AICD). GSMs are thought to bind to an allosteric site on the presenilin (PS1) subunit of the γ-secretase complex, inducing a conformational change that favors the production of shorter Aβ species.

Notch Signaling Pathway

The Notch signaling pathway is crucial for cell-fate determination. Upon ligand binding, the Notch receptor undergoes sequential cleavage by ADAM metalloproteases and then γ-secretase, releasing the Notch intracellular domain (NICD). NICD translocates to the nucleus to regulate gene transcription. GSMs are designed to avoid inhibiting this pathway, a key differentiator from pan-γ-secretase inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of γ-secretase modulators.

In Vitro γ-Secretase Activity Assay (Fluorogenic Substrate)

This assay measures the enzymatic activity of γ-secretase in a cell-free system using a synthetic substrate that releases a fluorescent signal upon cleavage.

Materials:

-

Cell lysate or purified/reconstituted γ-secretase

-

Fluorogenic γ-secretase substrate (e.g., based on APP or Notch cleavage site, conjugated with a FRET pair like EDANS/DABCYL)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 0.25% CHAPSO, 0.1% phosphatidylcholine, 0.025% phosphatidylethanolamine)[16]

-

Test compounds (GSMs) and control inhibitors (e.g., L-685,458)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well black microplate, add the cell lysate or purified γ-secretase preparation.

-

Add the diluted test compounds or vehicle control to the wells.

-

Pre-incubate the enzyme with the compounds for 30 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[7]

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm for EDANS/DABCYL).

-

Calculate the percent inhibition of γ-secretase activity for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay for Aβ Production (ELISA)

This assay quantifies the levels of different Aβ species secreted from cells treated with GSMs.

Materials:

-

Human cell line overexpressing APP (e.g., HEK293-APPsw or SH-SY5Y-APP)

-

Cell culture medium and supplements

-

Test compounds (GSMs)

-

Aβ40 and Aβ42 ELISA kits

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the test compounds or vehicle control.

-

Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

-

Collect the conditioned medium from each well.

-

Centrifuge the medium to pellet any cell debris.

-

Perform the Aβ40 and Aβ42 ELISAs on the conditioned medium according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader.

-

Calculate the concentrations of Aβ40 and Aβ42 from the standard curve.

-

Determine the IC₅₀ for Aβ42 reduction and the effect on Aβ40 levels.

Luciferase Reporter Assay for Notch Signaling

This assay assesses the effect of GSMs on Notch signaling by measuring the activity of a luciferase reporter gene driven by a CSL-responsive promoter.

Materials:

-

HEK293 cells

-

CSL-luciferase reporter plasmid

-

Notch receptor expression plasmid (e.g., Notch1ΔE)

-

Transfection reagent

-

Test compounds (GSMs) and control inhibitors (e.g., DAPT)

-

Luciferase assay reagent

-

96-well white microplate

-

Luminometer

Procedure:

-

Co-transfect HEK293 cells with the CSL-luciferase reporter plasmid and the Notch receptor expression plasmid in a 96-well white plate.

-

Allow the cells to express the plasmids for 24 hours.

-

Treat the cells with serial dilutions of the test compounds or vehicle control for 24 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.[6]

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of Notch signaling for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value to assess the compound's effect on Notch activity.

Western Blot Analysis of APP-CTFs and NICD

This method is used to visualize the effect of GSMs on the levels of γ-secretase cleavage products, APP-CTFs (C99 and C83), and the Notch intracellular domain (NICD).

Materials:

-

Cells treated with GSMs

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against APP-CTF (e.g., anti-C-terminal APP) and cleaved Notch1 (Val1744)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-